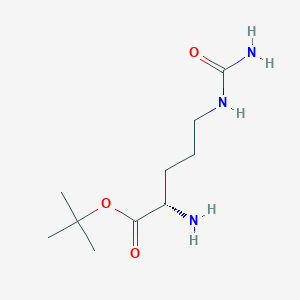![molecular formula C96H181N2O21P B12282248 D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-](/img/structure/B12282248.png)
D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-: is a complex organic compound It is a derivative of D-glucose, which is a simple sugar and an important carbohydrate in biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from D-glucose. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of D-glucose are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of deoxy groups: Specific hydroxyl groups are selectively deoxygenated to introduce deoxy groups.
Esterification: Long-chain fatty acids are esterified to the deoxy-glucose derivative using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidized products.
Reduction: Reduction reactions can target the carbonyl groups in the fatty acid esters, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized fatty acid derivatives.
Reduction: Alcohol derivatives of the fatty acid esters.
Substitution: Substituted phosphono derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Study of reaction mechanisms: Its diverse functional groups make it a useful model compound for studying various reaction mechanisms.
Biology
Cell membrane studies: The long-chain fatty acid esters resemble lipid molecules, making it useful for studying cell membrane dynamics.
Enzyme interactions: It can be used to investigate interactions with enzymes that process carbohydrates and lipids.
Medicine
Drug delivery: The compound’s amphiphilic nature makes it a potential candidate for drug delivery systems.
Antimicrobial properties: Its fatty acid chains may impart antimicrobial properties, useful in developing new antibiotics.
Industry
Surfactants: The compound can be used in the formulation of surfactants for various industrial applications.
Biodegradable materials: Its natural sugar backbone makes it a candidate for developing biodegradable materials.
Wirkmechanismus
The compound exerts its effects through interactions with biological membranes and enzymes. The long-chain fatty acid esters can insert into lipid bilayers, altering membrane properties. The phosphono groups can interact with enzymes, potentially inhibiting or modifying their activity. These interactions can affect various cellular processes, including signal transduction, membrane transport, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose derivatives: Compounds like 2-deoxy-D-glucose and 6-O-phosphono-D-glucose share structural similarities.
Fatty acid esters: Compounds like mono- and diacylglycerols have similar long-chain fatty acid esters.
Phosphono sugars: Compounds like phosphono-D-mannose and phosphono-D-galactose have similar phosphono groups.
Uniqueness
Combination of functional groups: The unique combination of deoxy, fatty acid ester, and phosphono groups sets this compound apart from others.
Amphiphilic nature: The presence of both hydrophilic (sugar and phosphono groups) and hydrophobic (fatty acid chains) regions gives it unique properties, making it versatile for various applications.
Eigenschaften
Molekularformel |
C96H181N2O21P |
|---|---|
Molekulargewicht |
1730.4 g/mol |
IUPAC-Name |
[1-[[6-[3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxy-3,4,5-trihydroxy-1-oxohexan-2-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate |
InChI |
InChI=1S/C96H181N2O21P/c1-7-13-19-25-31-37-39-40-42-48-54-59-65-70-87(104)114-79(67-61-55-49-43-33-27-21-15-9-3)73-85(102)97-82(76-99)92(108)93(109)83(101)78-113-96-91(98-86(103)74-80(68-62-56-50-44-34-28-22-16-10-4)115-88(105)71-64-58-52-46-36-30-24-18-12-6)95(94(84(77-100)117-96)119-120(110,111)112)118-90(107)75-81(69-63-57-51-45-35-29-23-17-11-5)116-89(106)72-66-60-53-47-41-38-32-26-20-14-8-2/h76,79-84,91-96,100-101,108-109H,7-75,77-78H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112) |
InChI-Schlüssel |
JDEGQXOBEAJRSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC(C=O)C(C(C(COC1C(C(C(C(O1)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


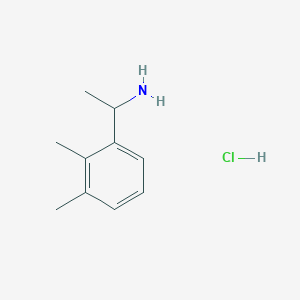
![3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano](/img/structure/B12282171.png)
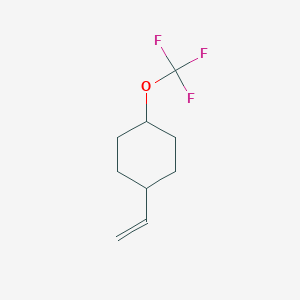
![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12282188.png)
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride](/img/structure/B12282194.png)
![2-Chloro-6-fluorothiazolo[4,5-b]pyridine](/img/structure/B12282195.png)

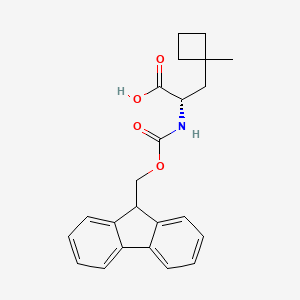
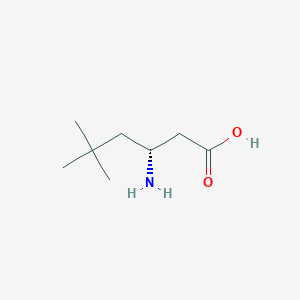
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester](/img/structure/B12282222.png)

![Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate](/img/structure/B12282230.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)
